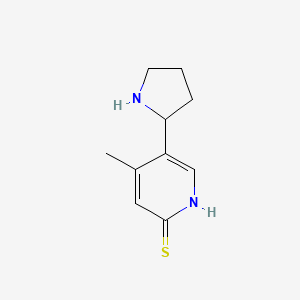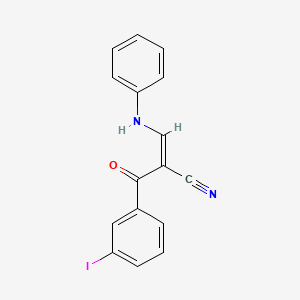
9-(B-D-Galactopyranose)-nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(B-D-Galactopyranose)-nonanoic acid is a compound that combines a nonanoic acid chain with a B-D-galactopyranose moiety. This unique structure allows it to exhibit properties of both fatty acids and carbohydrates, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(B-D-Galactopyranose)-nonanoic acid typically involves the conjugation of a nonanoic acid derivative with a B-D-galactopyranose unit. This can be achieved through various chemical reactions, including esterification and glycosylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoic acid chain, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups on the B-D-galactopyranose unit can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted galactopyranose derivatives .
Aplicaciones Científicas De Investigación
9-(B-D-Galactopyranose)-nonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the interactions between fatty acids and carbohydrates.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Mecanismo De Acción
The mechanism of action of 9-(B-D-Galactopyranose)-nonanoic acid involves its interaction with specific molecular targets and pathways. The B-D-galactopyranose unit can bind to carbohydrate receptors, while the nonanoic acid chain can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, energy metabolism, and membrane fluidity .
Comparación Con Compuestos Similares
Phenyl-β-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nonanoic acid chain.
β-D-glucopyranoside derivatives: These compounds have a glucose moiety instead of galactose.
Uniqueness: 9-(B-D-Galactopyranose)-nonanoic acid is unique due to its combination of a fatty acid and a carbohydrate, which allows it to exhibit properties of both classes of compounds. This dual functionality makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C15H28O8 |
|---|---|
Peso molecular |
336.38 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]nonanoic acid |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(22,23-10)8-6-4-2-1-3-5-7-11(17)18/h10,12-14,16,19-22H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1 |
Clave InChI |
IFQDVDBDMQLILK-BGNCJLHMSA-N |
SMILES isomérico |
C(CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)CCCC(=O)O |
SMILES canónico |
C(CCCCC1(C(C(C(C(O1)CO)O)O)O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)


![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)






![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
